HLA-Specific Efficacy Signal: Phase II Data Reveals Significant Delay in Disease Progression for HLA-DR2/4 Subgroup
In a 24-month Phase II clinical trial in progressive MS patients, Dirucotide (MBP8298) did not show a significant benefit in the overall study population (n=32, p=0.29) [1]. However, a pre-specified analysis of a subgroup defined by HLA haplotypes DR2 and/or DR4 revealed a statistically significant benefit. In this HLA-defined subgroup (n=20), Dirucotide treatment resulted in a median time to disease progression of 78 months, compared to just 18 months for placebo-treated patients [1]. This translates to a significantly reduced relative rate of progression of 0.23 (p=0.004) [1]. This finding establishes a critical, quantifiable dependency on patient genetics for therapeutic response, a dimension absent in non-antigen-specific therapies.
| Evidence Dimension | Median Time to Disease Progression |
|---|---|
| Target Compound Data | 78 months |
| Comparator Or Baseline | Placebo: 18 months |
| Quantified Difference | 60-month (5-year) delay; relative progression rate = 0.23 |
| Conditions | 24-month, double-blind, placebo-controlled Phase II trial in 20 progressive MS patients with HLA-DR2 and/or HLA-DR4 haplotypes; 500 mg MBP8298 IV every 6 months |
Why This Matters
For research procurement, this data proves that Dirucotide's utility is contingent upon HLA stratification; selecting this compound for an unselected cohort will likely replicate the null findings of the Phase III program, whereas use in a defined HLA-DR2/4 model provides a validated experimental system for studying antigen-specific tolerance.
- [1] Warren KG, Catz I, Ferenczi LZ, Krantz MJ. Intravenous synthetic peptide MBP8298 delayed disease progression in an HLA Class II-defined cohort of patients with progressive multiple sclerosis: results of a 24-month double-blind placebo-controlled clinical trial and 5 years of follow-up treatment. Eur J Neurol. 2006 Aug;13(8):887-95. View Source
